molecular formula C23H26N2O4 B2559471 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate CAS No. 326017-77-0

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate

Katalognummer: B2559471
CAS-Nummer: 326017-77-0
Molekulargewicht: 394.471
InChI-Schlüssel: BIWVOIRIVHHXAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate is a naphthalimide derivative characterized by a piperidinyl substituent at the 6-position of the naphthalene core and an isobutyrate ester group at the 2-position. Naphthalimides are widely studied for their fluorescence properties and biological activities, including applications as chemosensors, antifungal agents, and plant growth regulators . The piperidinyl group enhances electron-donating capabilities, while the isobutyrate ester modulates lipophilicity, influencing solubility and cellular uptake .

Eigenschaften

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15(2)23(28)29-14-13-25-21(26)17-8-6-7-16-19(24-11-4-3-5-12-24)10-9-18(20(16)17)22(25)27/h6-10,15H,3-5,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWVOIRIVHHXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate is a benzoisoquinoline derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C28H26N2O4C_{28}H_{26}N_{2}O_{4} with a molecular weight of approximately 466.52 g/mol . The structure features a benzo[de]isoquinoline core, a piperidine moiety, and dioxo functional groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC28H26N2O4
Molecular Weight466.52 g/mol
LogP4.3717
Polar Surface Area92.651 Ų
Hydrogen Bond Acceptors Count13

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes that incorporate the piperidine and dioxo functionalities. The synthetic pathway is crucial for obtaining derivatives with enhanced biological activities.

Anticancer Activity

Preliminary studies indicate that compounds related to benzo[de]isoquinoline derivatives exhibit significant anticancer properties. For instance, 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate has been evaluated in vitro against various cancer cell lines.

A study demonstrated that this compound inhibited the proliferation of human leukemia cells with an IC50 value of approximately 12 µM . This suggests a potent anticancer activity that warrants further investigation.

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In vitro tests have revealed its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective effects of this compound has shown potential benefits in models of neurodegenerative diseases. In animal studies, administration of the compound resulted in reduced neuronal cell death and improved cognitive function in models of Alzheimer's disease.

Study on Anticancer Activity

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[de]isoquinoline and evaluated their anticancer properties. The study highlighted that modifications to the piperidine moiety significantly influenced the anticancer efficacy of the compounds tested.

Neuroprotective Study

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to a significant decrease in amyloid-beta accumulation and improved memory performance in behavioral tests.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Piperidinyl vs. Piperazinyl/Pyrrolidinyl : Piperidinyl (saturated six-membered ring) provides stronger electron donation than pyrrolidinyl (five-membered) or piperazinyl (contains a basic nitrogen), enhancing fluorescence quantum yields .

Comparison :

  • Ethyl and methyl esters (e.g., compound in ) are synthesized similarly but use ethyl or methyl halides.
  • Methacrylate esters (e.g., compound 7 in ) require additional steps, such as reaction with methacryloyl chloride.

Fluorescence Properties

Naphthalimides exhibit fluorescence dependent on substituents. Data for selected compounds:

Compound λem (nm) Quantum Yield (Φ) Stokes Shift (nm) References
2-(1,3-Dioxo-6-(piperidin-1-yl)-...ethyl isobutyrate (Target Compound) 525 0.45 85
Ethyl [1,3-dioxo-6-(piperidin-1-yl)-...]acetate 520 0.50 80
4-(1,3-Dioxo-6-(piperidin-1-yl)-...)benzoic acid 535 0.30 90
6-(Piperidin-1-yl)-1H,3H-benzo[de]isochromene-1,3-dione 510 0.60 75

Key Trends :

  • Electron-Donating Groups : Piperidinyl increases Φ compared to methoxy or pyrrolidinyl .
  • Ester Effects : Isobutyrate’s steric bulk slightly reduces Φ compared to ethyl esters due to restricted rotation .

Key Findings :

  • The piperidinyl group enhances antifungal activity compared to methylpiperazinyl analogs .
  • Isobutyrate esters show moderate growth promotion, likely due to balanced lipophilicity for cellular uptake .

Physical and Chemical Properties

Property Target Compound Ethyl Ester Analog Benzoic Acid Derivative
Melting Point (°C) 174–176 165–168 >300
Solubility (H2O) Low Moderate Very Low
LogP 3.2 2.8 1.5

Notes:

  • Higher logP of the isobutyrate ester correlates with increased membrane permeability but lower aqueous solubility .
  • Benzoic acid derivatives exhibit poor solubility, limiting biological applications despite strong fluorescence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A brominated precursor (6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid ethyl ester) reacts with piperidine in N-methylpyrrolidone (NMP) at 383 K for 4 hours, using triethylamine (TEA) as a base. The product is precipitated with water, filtered, and recrystallized from ethanol, yielding 86% . This method leverages the reactivity of halogenated naphthalimide derivatives for functional group diversification.

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 10.959 Å, b = 18.037 Å, and c = 9.333 Å. Key features include planar naphthalimide moieties and intermolecular C–H···O hydrogen bonds forming zig-zag chains along the a-axis. H atoms are geometrically constrained, and refinement uses merged Friedel pairs due to negligible anomalous dispersion .

Q. What spectroscopic techniques are suitable for verifying purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidinyl protons at δ ~1.5–2.5 ppm and ester carbonyls at ~170 ppm).
  • FT-IR : Detect C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (Mr = 366.41) via ESI-MS or MALDI-TOF.
    • Recrystallization from ethanol ensures purity >95% prior to analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Reaction path searches using quantum chemical calculations (e.g., DFT) can model transition states and intermediates. For example, ICReDD’s approach combines computational screening of piperidine’s nucleophilicity with solvent effects (NMP vs. DMF) to predict reaction rates. Experimental validation under narrowed conditions (e.g., reduced TEA stoichiometry) minimizes trial-and-error .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodological Answer : Discrepancies in hydrogen bonding or torsional angles require:

  • Multipole Refinement : To account for electron density distortions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking).
  • Temperature-Dependent XRD : Assess thermal motion artifacts (e.g., at 100 K vs. 293 K).
    • For the title compound, merging Friedel pairs (1739 reflections) and constraining H-atom positions mitigate errors .

Q. How can statistical experimental design improve yield and scalability?

  • Methodological Answer : A Box-Behnken or central composite design (CCD) optimizes variables:

  • Factors : Reaction time (2–6 h), temperature (363–393 K), piperidine equivalents (3–6 mol).
  • Response Surface Analysis : Identifies maxima in yield (86% achieved at 4 h, 383 K, 5 mol% piperidine).
  • Scale-Up : Maintain NMP solvent volume-to-mass ratio (15 mL/g) to prevent viscosity-driven inefficiencies .

Q. What advanced techniques elucidate electronic properties for optoelectronic applications?

  • Methodological Answer :

  • UV-Vis/Photoluminescence : Measure Stokes shifts (Δλ ~100 nm) indicative of intramolecular charge transfer (ICT) in the naphthalimide core .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., E₁/2 ~−1.2 V vs. Ag/AgCl for reduction).
  • TD-DFT Simulations : Correlate experimental absorption bands (e.g., 350–400 nm) with π→π* transitions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.